Butyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Butyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15811566
InChI: InChI=1S/C23H26N2O4/c1-3-4-14-28-22(26)20-16(2)24-23(27)25-21(20)18-10-12-19(13-11-18)29-15-17-8-6-5-7-9-17/h5-13,21H,3-4,14-15H2,1-2H3,(H2,24,25,27)
SMILES:
Molecular Formula: C23H26N2O4
Molecular Weight: 394.5 g/mol

Butyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15811566

Molecular Formula: C23H26N2O4

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

Butyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C23H26N2O4
Molecular Weight 394.5 g/mol
IUPAC Name butyl 6-methyl-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C23H26N2O4/c1-3-4-14-28-22(26)20-16(2)24-23(27)25-21(20)18-10-12-19(13-11-18)29-15-17-8-6-5-7-9-17/h5-13,21H,3-4,14-15H2,1-2H3,(H2,24,25,27)
Standard InChI Key RUCSLFLTORKMGM-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC3=CC=CC=C3)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a tetrahydropyrimidine core (a six-membered ring with two nitrogen atoms at positions 1 and 3) with the following substituents:

  • Position 4: A 4-(benzyloxy)phenyl group, introducing aromaticity and lipophilicity.

  • Position 5: A butyl ester (–COOCH₂CH₂CH₂CH₃), enhancing solubility in organic solvents.

  • Position 6: A methyl group (–CH₃), contributing to steric effects.

  • Position 2: A ketone (–C=O), enabling hydrogen bonding and reactivity .

Table 1: Physicochemical Properties (Inferred)

PropertyValue/Description
Molecular FormulaC₂₃H₂₆N₂O₅
Molecular Weight410.46 g/mol
SolubilityLow in water; soluble in DMSO, ethanol
Melting Point~180–185°C (decomposes)
LogP (Lipophilicity)~3.2 (highly lipophilic)

The benzyloxy group’s electron-donating effects may stabilize the aromatic system, while the butyl ester increases molecular flexibility .

Synthesis and Optimization

Biginelli Reaction Framework

The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of:

  • Aldehyde: 4-(Benzyloxy)benzaldehyde.

  • β-Keto Ester: Butyl acetoacetate (providing the C-5 ester and C-6 methyl group).

  • Urea: Source of the N-1 and N-3 atoms and the C-2 carbonyl .

Reaction Conditions

  • Catalyst: Sulfamic acid (as in ) or Lewis acids (e.g., FeCl₃).

  • Solvent: Ethanol (traditional) or ionic liquids like diisopropyl ethyl ammonium acetate (DIPEAc) for greener synthesis .

  • Temperature: Reflux (~80°C) or room temperature (with DIPEAc) .

Table 2: Synthetic Protocols (Comparative)

MethodCatalystSolventYield (%)Time (h)
Traditional Sulfamic acidEthanol65–703–4
Green DIPEAcSolvent-free85–901–2

The green method offers higher yields and shorter reaction times, aligning with sustainable chemistry trends .

ActivityMechanismPotential Application
Calcium AntagonismL-type channel blockadeHypertension, angina
AntioxidantROS scavengingNeuroprotection, anti-aging
Anti-inflammatoryCOX-2 inhibition (structural analogy)Arthritis, pain management

Applications and Future Directions

Drug Development

The compound’s scaffold is a promising candidate for:

  • Antihypertensive agents: Modifying the ester chain (e.g., replacing butyl with methyl) could optimize pharmacokinetics .

  • Neuroprotective therapies: Antioxidant properties may mitigate oxidative stress in neurodegenerative diseases .

Industrial Synthesis

Adopting DIPEAc-mediated protocols reduces waste and energy use, aligning with green chemistry principles .

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